2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol
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Overview
Description
2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol is a complex organic compound that belongs to the class of thienotriazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups .
Scientific Research Applications
2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Mechanism of Action
The mechanism of action of 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of kinase inhibitors with a similar core structure.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
What sets 2-((2-Benzyl-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)(ethyl)amino)ethanol apart is its unique combination of functional groups, which may confer enhanced selectivity and potency as a kinase inhibitor .
Properties
CAS No. |
1144467-78-6 |
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Molecular Formula |
C20H23N5OS |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-[(4-benzyl-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-yl)-ethylamino]ethanol |
InChI |
InChI=1S/C20H23N5OS/c1-4-24(10-11-26)20-22-19-17(13(2)14(3)27-19)18-21-16(23-25(18)20)12-15-8-6-5-7-9-15/h5-9,26H,4,10-12H2,1-3H3 |
InChI Key |
OHVMOOLXSLHHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C1=NC2=C(C(=C(S2)C)C)C3=NC(=NN31)CC4=CC=CC=C4 |
Origin of Product |
United States |
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